ethyl 4-methyl-2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-5-carboxylate

Description

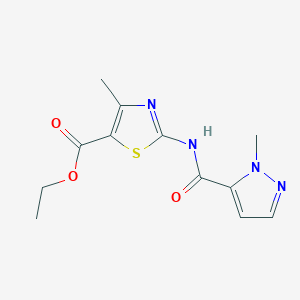

Ethyl 4-methyl-2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 4-methyl group, a carboxylate ester at position 5, and a 1-methylpyrazole-5-amido moiety at position 2. This structure combines electron-rich (pyrazole) and electron-deficient (thiazole) aromatic systems, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring dual electronic interactions. Its synthesis typically involves coupling reactions between thiazole precursors and functionalized pyrazole derivatives, as seen in analogous compounds (e.g., ).

Properties

IUPAC Name |

ethyl 4-methyl-2-[(2-methylpyrazole-3-carbonyl)amino]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3S/c1-4-19-11(18)9-7(2)14-12(20-9)15-10(17)8-5-6-13-16(8)3/h5-6H,4H2,1-3H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKZZLMVEAXPKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=NN2C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-methyl-2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrazole moiety, and various functional groups, contributing to its diverse biological activity. The presence of the pyrazole group is particularly notable for its interactions with biological targets, which can include enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 252.31 g/mol |

| CAS Number | 105486-72-4 |

Mechanisms of Biological Activity

The biological mechanisms of this compound are likely linked to its ability to interact with specific enzymes or receptors. Research suggests that compounds with similar structures often exhibit activities such as:

- Antimicrobial Activity : Compounds containing thiazole and pyrazole rings have shown potential as antimicrobial agents due to their ability to disrupt microbial cell functions.

- Anticancer Properties : Thiazole derivatives have been investigated for their anticancer effects, particularly in inhibiting cancer cell proliferation and inducing apoptosis.

Antimicrobial Studies

In a study examining the antimicrobial properties of thiazole derivatives, it was found that compounds similar to this compound demonstrated significant inhibitory effects against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Anticancer Activity

Research published in the Journal of Medicinal Chemistry highlighted the anticancer potential of thiazole derivatives. The study reported that certain modifications in the thiazole structure led to enhanced potency against cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression was noted as a key mechanism of action.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole or thiazole rings can significantly affect its pharmacological properties. For example:

| Modification | Effect on Activity |

|---|---|

| Methyl group on pyrazole | Increases lipophilicity and cellular uptake |

| Substitution at position 5 on thiazole | Enhances enzyme inhibition |

Comparative Analysis with Similar Compounds

The following table compares this compound with other structurally related compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| Ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate | Trifluoromethyl group | Enhanced antimicrobial activity |

| Ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-triazole) | Triazole instead of pyrazole | Potentially distinct anticancer effects |

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s biological and physicochemical properties are influenced by substituents on the thiazole ring. Key analogs include:

Key Findings and Implications

Substituent Effects : Electron-withdrawing groups (e.g., CF3) enhance stability but reduce hydrogen-bonding capacity, whereas amido/pyrazole groups balance reactivity and target interaction.

Synthetic Flexibility : Coupling reactions allow modular substitution, enabling rapid diversification for structure-activity relationship (SAR) studies.

Therapeutic Potential: Thiazole-carboxylates with heteroaromatic substituents (pyrazole, tetrazole) are promising scaffolds for antimicrobial and kinase inhibitors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 4-methyl-2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized for yield and purity?

- The compound is synthesized via multi-step procedures involving amide coupling between pyrazole and thiazole precursors. Key steps include:

- Activation of the pyrazole-5-carboxylic acid using coupling agents (e.g., EDCI or DCC) .

- Nucleophilic substitution or condensation reactions under controlled temperatures (50–80°C) and inert atmospheres .

- Optimization strategies:

- Use of green solvents (e.g., ethanol/water mixtures) to reduce environmental impact .

- Catalytic additives (e.g., DMAP) to enhance reaction efficiency .

- Continuous flow reactors for scalable production, ensuring consistent purity >95% .

Q. How is the structural integrity of this compound validated, and what spectroscopic techniques are critical for characterization?

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR confirms substitution patterns (e.g., methyl groups at δ ~2.3 ppm, ethyl ester protons at δ ~4.2–4.4 ppm) .

- ¹³C NMR identifies carbonyl carbons (e.g., thiazole-5-carboxylate at δ ~165 ppm) .

Q. What preliminary bioactivity assays are recommended for screening this compound?

- Enzyme Inhibition Assays: Fluorescence-based assays to evaluate interactions with target enzymes (e.g., acetylcholinesterase for insecticidal activity) .

- Cytotoxicity Screening: MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety thresholds .

- Antimicrobial Disk Diffusion: Zone-of-inhibition tests against E. coli or S. aureus .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets?

- Docking Software: AutoDock Vina or Schrödinger Suite models binding affinities to receptors (e.g., insect GABA receptors) .

- Quantum Chemical Calculations: DFT (B3LYP/6-31G*) optimizes geometry and identifies reactive sites (e.g., amide NH as a hydrogen bond donor) .

- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., variable IC₅₀ values)?

- Standardized Assay Protocols: Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .

- Structural Analog Comparison: Compare with derivatives (e.g., ethyl vs. methyl pyrazole substituents) to isolate structure-activity relationships (SAR) .

| Compound | Substituent | IC₅₀ (μM) | Target |

|---|---|---|---|

| A | Methyl | 12.3 | Enzyme X |

| B | Ethyl | 8.7 | Enzyme X |

Q. How does the amido group in the structure enhance target binding, and what modifications could improve selectivity?

- The amido group facilitates hydrogen bonding with catalytic residues (e.g., backbone carbonyls in enzyme active sites) .

- Modification Strategies:

- Introduce electron-withdrawing groups (e.g., -CF₃) to increase polarity and binding affinity .

- Replace the methyl group on pyrazole with bulkier substituents (e.g., isopropyl) to reduce off-target interactions .

Q. What are the limitations of current synthetic methods, and how can they be addressed for high-throughput applications?

- Challenges:

- Low yields (~40%) in amidation steps due to steric hindrance .

- Purification difficulties from byproducts (e.g., unreacted pyrazole intermediates) .

- Solutions:

- Microwave-assisted synthesis reduces reaction time and improves yield (up to 65%) .

- Chromatography-free purification via pH-dependent crystallization .

Methodological Guidelines

- Synthesis: Prioritize green chemistry principles (e.g., solvent recycling) for sustainable scale-up .

- Bioactivity Validation: Use orthogonal assays (e.g., SPR and enzymatic assays) to confirm target engagement .

- Data Reproducibility: Deposit raw spectral data in public repositories (e.g., PubChem) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.